molecular formula C11H19Br B15240758 1-(Bromomethyl)spiro[4.5]decane

1-(Bromomethyl)spiro[4.5]decane

Katalognummer: B15240758
Molekulargewicht: 231.17 g/mol
InChI-Schlüssel: ZWGGFMUNTAUNNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Bromomethyl)spiro[45]decane is an organic compound characterized by a spirocyclic structure, where two rings share a single carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)spiro[4.5]decane typically involves the bromination of spiro[4.5]decane. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Bromomethyl)spiro[4.5]decane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Elimination Reactions: Alkenes.

    Oxidation: Alcohols or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

1-(Bromomethyl)spiro[4.5]decane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex spirocyclic compounds.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the development of novel materials with unique properties due to its spirocyclic framework.

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)spiro[4.5]decane largely depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a proton and a bromine atom to form a double bond. The spirocyclic structure provides rigidity and unique steric properties that influence its reactivity.

Vergleich Mit ähnlichen Verbindungen

    Spiro[4.5]decane: The parent compound without the bromomethyl group.

    1-Chloromethylspiro[4.5]decane: Similar structure but with a chlorine atom instead of bromine.

    1-(Hydroxymethyl)spiro[4.5]decane: The bromine atom is replaced by a hydroxyl group.

Uniqueness: 1-(Bromomethyl)spiro[4.5]decane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. This reactivity can be harnessed in various synthetic applications, making it a valuable compound in organic chemistry.

Eigenschaften

Molekularformel

C11H19Br

Molekulargewicht

231.17 g/mol

IUPAC-Name

4-(bromomethyl)spiro[4.5]decane

InChI

InChI=1S/C11H19Br/c12-9-10-5-4-8-11(10)6-2-1-3-7-11/h10H,1-9H2

InChI-Schlüssel

ZWGGFMUNTAUNNB-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)CCCC2CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.